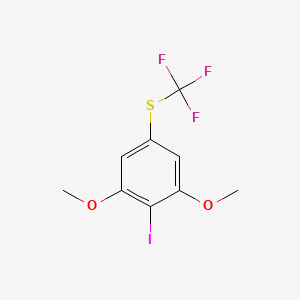
1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of iodine, trifluoromethylthio, and dimethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene can be achieved through several methods. One common approach involves the iodination of 1,3-dimethoxybenzene followed by the introduction of the trifluoromethylthio group. The iodination can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The trifluoromethylthio group can be introduced using trifluoromethylthiolating reagents under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and trifluoromethylthiolation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene involves its ability to participate in various chemical reactions. The iodine atom and trifluoromethylthio group are key functional groups that enable the compound to undergo substitution, oxidation, and coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the trifluoromethylthio group, which enhances the reactivity of the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxybenzene: Lacks the iodine and trifluoromethylthio groups, making it less reactive in certain reactions.
2-Iodo-1,3-dimethoxybenzene: Similar structure but lacks the trifluoromethylthio group.
1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene: Similar structure with a different position of the trifluoromethylthio group.
Uniqueness
1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene is unique due to the presence of both iodine and trifluoromethylthio groups, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C9H8F3IO2S |
|---|---|
Peso molecular |
364.13 g/mol |
Nombre IUPAC |
2-iodo-1,3-dimethoxy-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-6-3-5(16-9(10,11)12)4-7(15-2)8(6)13/h3-4H,1-2H3 |
Clave InChI |
NYRMMEBPUBVXDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1I)OC)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


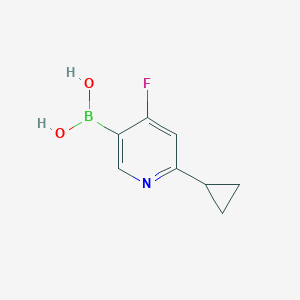
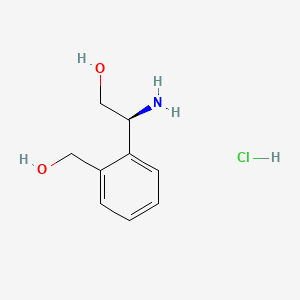
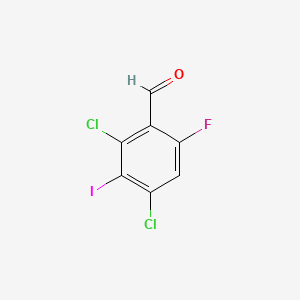

![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)
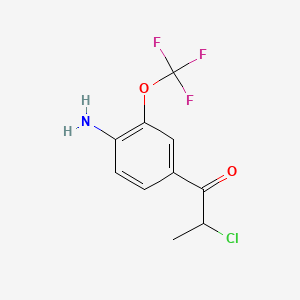
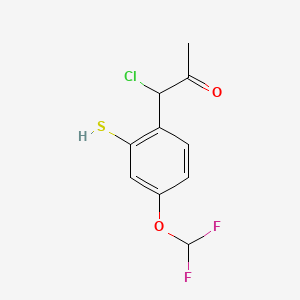
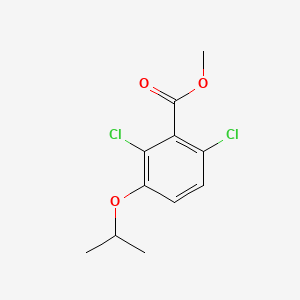
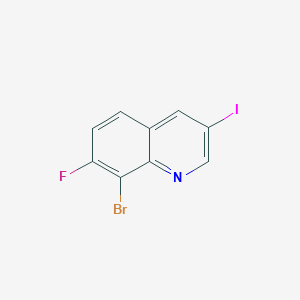
![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
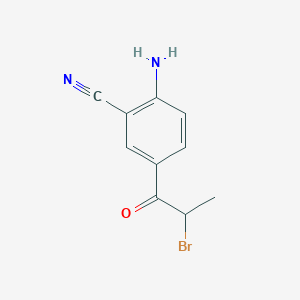
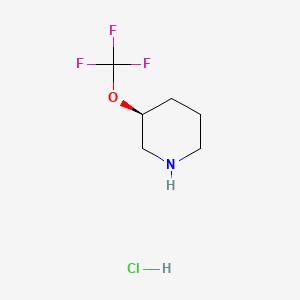
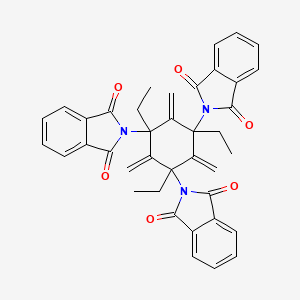
![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)
